

The Strategic Role of Z-Thr-OBzl in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z-Thr-OBzl**

Cat. No.: **B554341**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N- α -benzyloxycarbonyl-L-threonine benzyl ester, commonly abbreviated as **Z-Thr-OBzl**, is a pivotal protected amino acid derivative utilized in peptide chemistry. Its structure incorporates two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group at the α -amino terminus and a benzyl ester (OBzl) at the C-terminus. This dual-protection strategy allows for the precise and sequential formation of peptide bonds during solution-phase peptide synthesis (SPPS) by preventing unwanted side reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Z-Thr-OBzl**, complete with detailed experimental protocols and data presented for clarity and practical use in a research and development setting.

Introduction to Z-Thr-OBzl

Z-Thr-OBzl is a derivative of the essential amino acid L-threonine. In the landscape of peptide synthesis, protecting groups are fundamental to orchestrating the stepwise assembly of amino acids into a defined sequence.^[1] The Z-group, introduced by Bergmann and Zervas in 1932, provides robust protection for the amino functionality and is stable under a variety of coupling conditions.^[1] Similarly, the benzyl esterification of the carboxyl group prevents its interference during peptide bond formation.^[1]

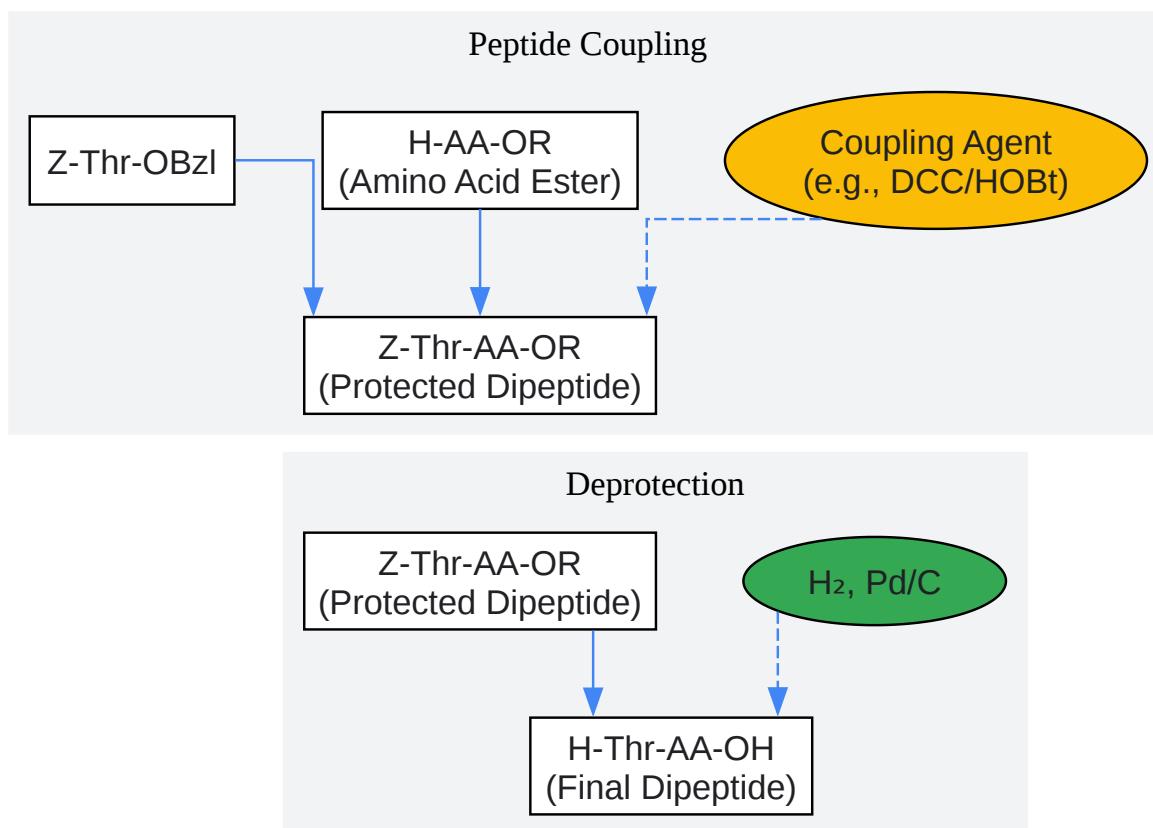
The strategic advantage of the Z- and OBzl- protecting groups lies in their simultaneous removal under mild hydrogenolysis conditions, a process that typically does not affect other functional groups within the peptide chain. This "orthogonal" protection scheme is a cornerstone of classical solution-phase peptide synthesis.[\[1\]](#)

Physicochemical Properties and Quantitative Data

A thorough understanding of the physical and chemical properties of **Z-Thr-OBzl** is essential for its effective use in the laboratory. The following tables summarize key quantitative data for this compound.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference
CAS Number	16597-50-5	[1] [2] [3]
Molecular Formula	C ₁₉ H ₂₁ NO ₅	[1] [3]
Molecular Weight	343.38 g/mol	[4]
IUPAC Name	benzyl (2S,3R)-2- {[(benzyloxy)carbonyl]amino}-3 -hydroxybutanoate	[4]
Synonyms	N-Cbz-L-threonine benzyl ester, Z-L-Thr-OBzl	[1]


Table 2: Physical and Spectroscopic Data

Property	Value	Conditions
Physical Form	White to almost white crystalline powder	[1] [4]
Melting Point	78-84 °C	[1] [5]
Specific Rotation $[\alpha]D$	-9.0° to -13.0°	c=8 in Chloroform
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]

Core Role in Peptide Synthesis

The primary function of **Z-Thr-OBzI** is to serve as a protected building block for the incorporation of a threonine residue into a growing peptide chain. The protection of both the α -amino and carboxyl groups ensures that the α -carboxyl group of another amino acid can be selectively coupled to the N-terminus of the threonine residue after the removal of its Z-group, or that the C-terminus of **Z-Thr-OBzI** can be activated for coupling to the N-terminus of another amino acid.

The general workflow for utilizing **Z-Thr-OBzI** in a dipeptide synthesis is depicted below.

[Click to download full resolution via product page](#)

General workflow for the use of **Z-Thr-OBzl** in dipeptide synthesis.

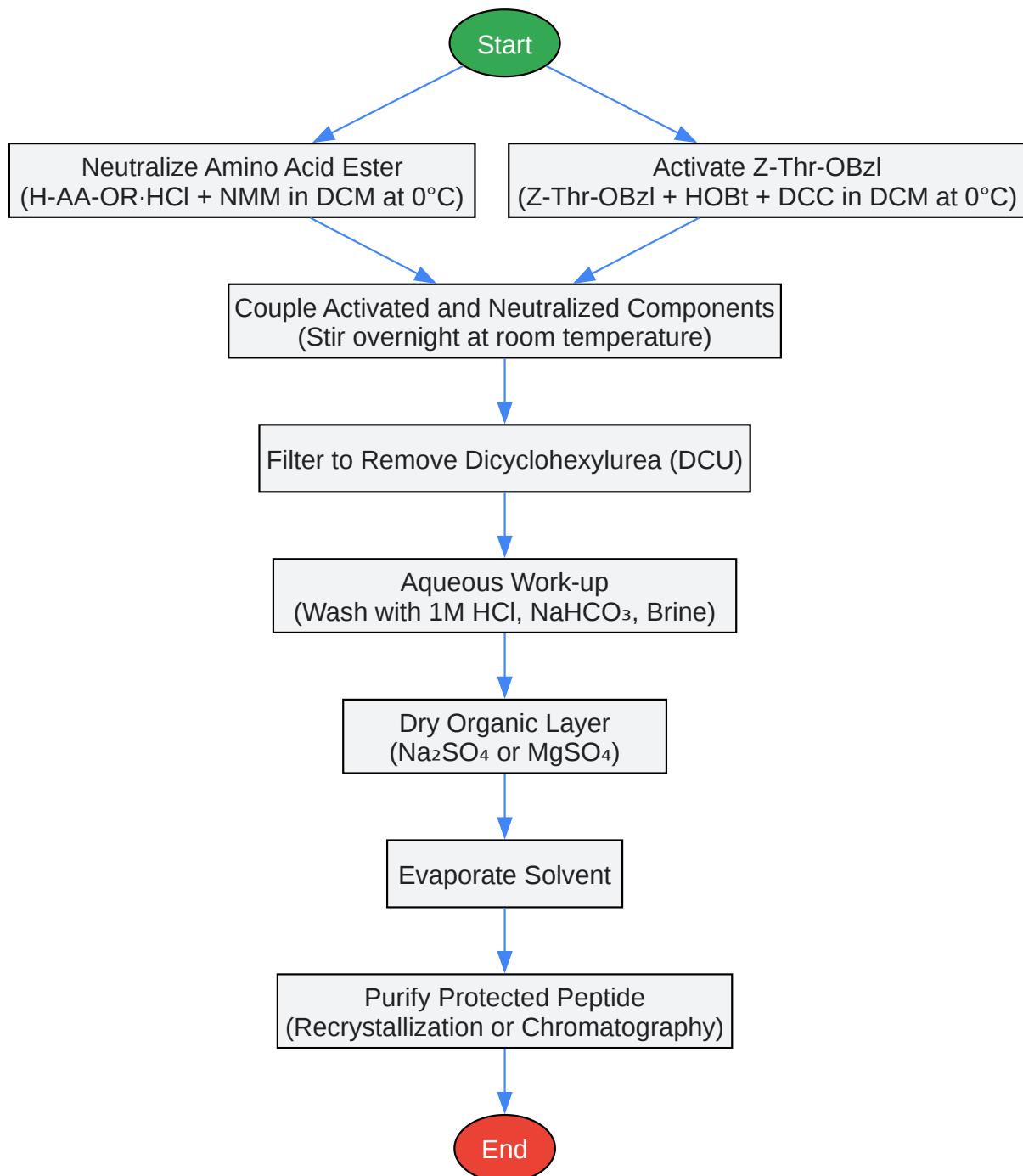
Experimental Protocols

The following protocols are representative methods for the coupling and deprotection of **Z-Thr-OBzl** in solution-phase peptide synthesis.

Peptide Coupling using DCC/HOBt

This protocol describes a general method for the chemical coupling of **Z-Thr-OBzl** to an amino acid ester in solution using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Materials:


- **Z-Thr-OBzl**

- Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
- Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBr)
- N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Standard laboratory glassware and stirring equipment

Procedure:

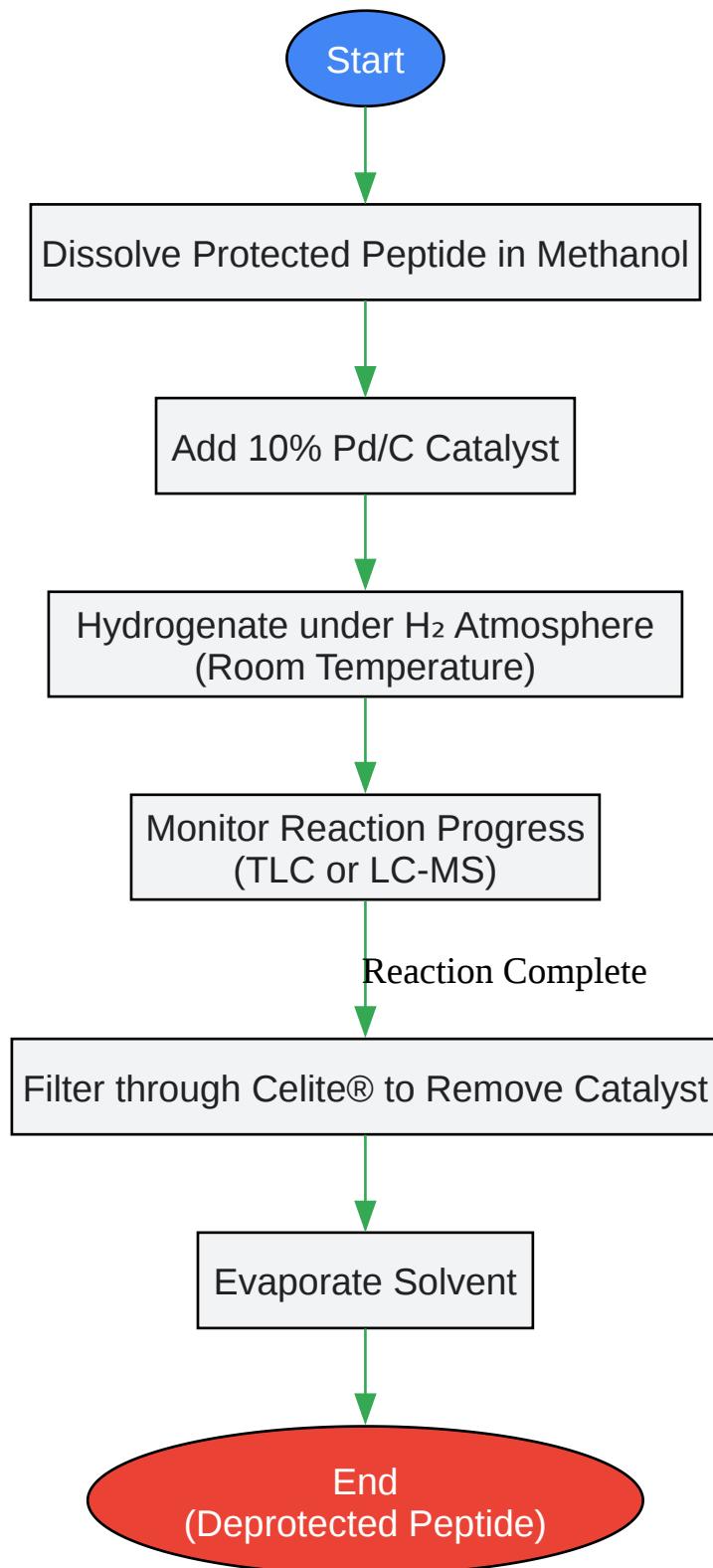
- Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add NMM (1.0 equivalent) dropwise and stir for 15 minutes.
- Activation of **Z-Thr-OBzl**: In a separate flask, dissolve **Z-Thr-OBzl** (1.0 equivalent) and HOBr (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C.
- Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the **Z-Thr-OBzl** solution. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.
- Coupling: Add the neutralized amino acid ester solution from step 1 to the activated **Z-Thr-OBzl** mixture at 0°C.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up:
 - Filter the reaction mixture to remove the precipitated DCU.
 - Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

- Filter and evaporate the solvent under reduced pressure to yield the crude protected peptide.
- Purification: The crude product can be purified by recrystallization or silica gel column chromatography.

[Click to download full resolution via product page](#)

Experimental workflow for DCC/HOBt mediated coupling.

Deprotection by Catalytic Hydrogenation


This protocol outlines the simultaneous removal of the Z and OBzl protecting groups via catalytic hydrogenation to yield the free peptide.

Materials:

- **Z-Thr-OBzl** containing peptide
- 10% Palladium on carbon (Pd/C)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
- Celite®

Procedure:

- **Dissolution:** Dissolve the protected peptide in methanol in a round-bottom flask.
- **Catalyst Addition:** Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution.
- **Hydrogenation:** Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
- **Filtration:** Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
- **Isolation:** Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

[Click to download full resolution via product page](#)

Experimental workflow for deprotection via catalytic hydrogenation.

Conclusion

Z-Thr-OBzl is a highly valuable and versatile building block in peptide chemistry. Its well-defined protection strategy allows for the controlled incorporation of threonine into peptide sequences. A thorough understanding of its properties, coupled with optimized protocols for coupling and deprotection, is essential for its successful application in the synthesis of complex peptides for research, diagnostics, and therapeutic development. The methodologies presented in this guide offer a robust framework for the utilization of **Z-Thr-OBzl** in the modern chemistry laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Z-L-Threonine alpha-benzyl ester [smolecule.com]
- 2. Cbz-L-Threonine benzyl ester | 16597-50-5 [chemicalbook.com]
- 3. N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester | C19H21NO5 | CID 7018808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Carbobenzoxy-L-threonine Benzyl Ester 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. N-Carbobenzoxy-L-threonine Benzyl Ester | 16597-50-5 | TCI EUROPE N.V. [tcichemicals.com]
- To cite this document: BenchChem. [The Strategic Role of Z-Thr-OBzl in Peptide Chemistry: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554341#what-is-the-role-of-z-thr-obzl-in-peptide-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com